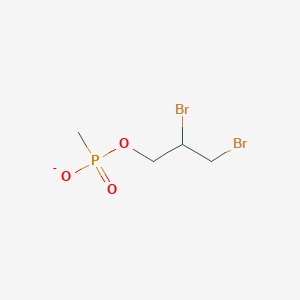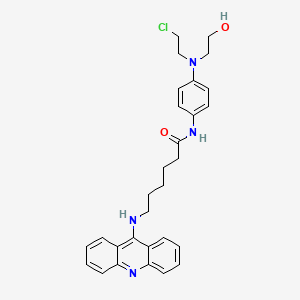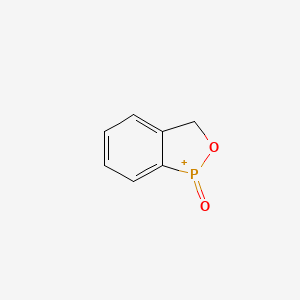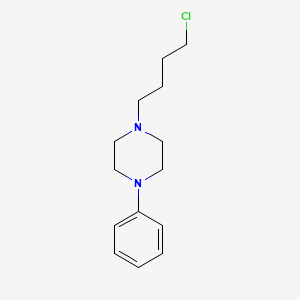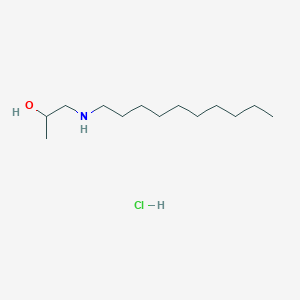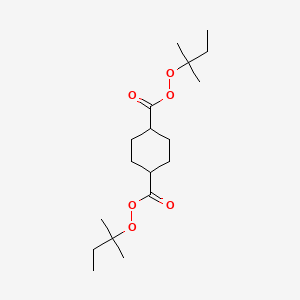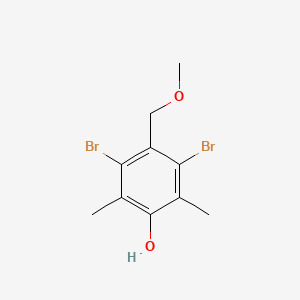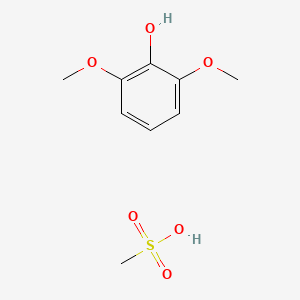
2,6-Dimethoxyphenol;methanesulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-Dimethoxyphenol and methanesulfonic acid are two distinct chemical compounds with unique properties and applications. 2,6-Dimethoxyphenol, also known as syringol, is a phenolic compound commonly found in the pyrolysis products of lignin. Methanesulfonic acid is an organosulfur compound with the formula CH₃SO₃H, known for its strong acidity and use as a catalyst in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,6-Dimethoxyphenol can be synthesized through various methods, including the methylation of pyrogallol using dimethyl sulfate or methyl iodide in the presence of a base. Another method involves the demethylation of 2,6-dimethoxyanisole using boron tribromide.
Methanesulfonic acid is typically produced by the oxidation of dimethyl sulfide using oxygen or nitric acid. Industrial production methods include the air oxidation of dimethyl disulfide, followed by purification processes to obtain high-purity methanesulfonic acid .
Analyse Des Réactions Chimiques
Types of Reactions: 2,6-Dimethoxyphenol undergoes various chemical reactions, including oxidation, reduction, and substitution. It is commonly used as a substrate in laccase-catalyzed oxidation reactions, resulting in the formation of dimers and other oligomeric products .
Methanesulfonic acid is a strong acid and can participate in esterification, alkylation, and other acid-catalyzed reactions. It is also used in the electrochemical deposition of metals and as an electrolyte in redox flow batteries .
Common Reagents and Conditions: Common reagents for the oxidation of 2,6-dimethoxyphenol include laccase enzymes and mediators such as ABTS and TEMPO . Methanesulfonic acid is often used in combination with alcohols for esterification reactions and with alkenes for alkylation reactions.
Major Products: The oxidation of 2,6-dimethoxyphenol typically results in the formation of dimers such as 3,3′,5,5′-tetramethoxy biphenyl-4,4′-diol . Methanesulfonic acid reactions produce esters, alkylated products, and metal deposits, depending on the specific reaction conditions .
Applications De Recherche Scientifique
2,6-Dimethoxyphenol is used in various scientific research applications, including the study of lignin degradation, antioxidant activity, and as a substrate in enzymatic reactions. It has applications in organic synthesis, particularly in the formation of bioactive compounds .
Methanesulfonic acid is widely used in green chemistry due to its strong acidity and low toxicity. It is employed in the production of biodiesel, electroplating, and as an electrolyte in batteries. Its high solubility and stability make it suitable for various industrial applications .
Mécanisme D'action
The mechanism of action for 2,6-dimethoxyphenol in enzymatic reactions involves the abstraction of electrons by laccase enzymes, leading to the formation of reactive radicals. These radicals undergo coupling reactions to form dimers and other oligomers .
Methanesulfonic acid acts as a Brønsted acid, donating protons in acid-catalyzed reactions. Its strong acidity and stability make it an effective catalyst in various chemical processes .
Comparaison Avec Des Composés Similaires
2,6-Dimethoxyphenol is similar to other phenolic compounds such as guaiacol and catechol. its unique structure with two methoxy groups provides distinct reactivity and applications, particularly in the formation of dimers with enhanced antioxidant activity .
Methanesulfonic acid is comparable to other strong acids like sulfuric acid and hydrochloric acid. Its advantages include lower toxicity, higher solubility of metal salts, and suitability for green chemistry applications .
Similar Compounds
- Guaiacol
- Catechol
- Sulfuric acid
- Hydrochloric acid
Propriétés
Numéro CAS |
120888-12-2 |
|---|---|
Formule moléculaire |
C9H14O6S |
Poids moléculaire |
250.27 g/mol |
Nom IUPAC |
2,6-dimethoxyphenol;methanesulfonic acid |
InChI |
InChI=1S/C8H10O3.CH4O3S/c1-10-6-4-3-5-7(11-2)8(6)9;1-5(2,3)4/h3-5,9H,1-2H3;1H3,(H,2,3,4) |
Clé InChI |
FHEMZDRZXFFAAU-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=CC=C1)OC)O.CS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



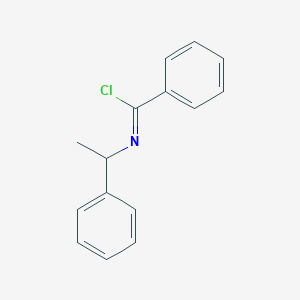
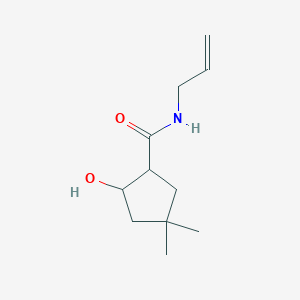
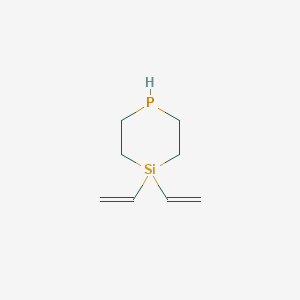
![Acetamide, N-[2-[(acetylamino)methyl]phenyl]-](/img/structure/B14304864.png)
![3-[Tri(furan-2-yl)silyl]propan-1-amine](/img/structure/B14304867.png)
![[(1-Methoxynaphthalen-2-yl)sulfanyl]acetic acid](/img/structure/B14304870.png)
